molecular formula C₉H₆D₂Cl¹⁵NO₃ B1152653 m-Chloro Hippuric Acid-d2,15N

m-Chloro Hippuric Acid-d2,15N

Cat. No.: B1152653
M. Wt: 216.62
Attention: For research use only. Not for human or veterinary use.
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Description

m-Chloro Hippuric Acid-d2,15N is a stable isotope-labelled analog of hippuric acid, specifically deuterium- and 15N-labelled on the glycine moiety (C9H6D2Cl15NO3, Molecular Weight: 216.62) . This compound serves as a critical internal standard in quantitative bioanalytical methods, including liquid chromatography-mass spectrometry (LC-MS), where it is used to ensure accurate and precise measurement of its unlabeled counterpart in complex biological samples, thereby improving the reliability of pharmacokinetic and metabolism studies . Its primary research value lies in its application as a metabolite standard; the unlabeled m-chlorohippuric acid is a known metabolite of pharmaceuticals such as Isoprophenamine and Ticlopidine . Hippuric acids are a class of compounds formed in the liver through the conjugation of benzoic acid (or a substituted benzoic acid) with glycine, a key metabolic detoxification pathway . As a stable isotope-labelled compound with high chemical purity, it is an essential tool for pharmaceutical research and development, particularly in drug metabolism and pharmacokinetics (DMPK) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₉H₆D₂Cl¹⁵NO₃

Molecular Weight

216.62

Synonyms

(3-Chlorobenzoylamino)acetic Acid-d2,15N;  N-(3-Chlorobenzoyl)glycine-d2,15N;  NSC 201882-d2,15N;  m-Chlorohippuric Acid-d2,15N;  N-(3-Chlorobenzoyl)glycine-d2,15N

Origin of Product

United States

Scientific Research Applications

Environmental Science

m-Chloro Hippuric Acid-d2,15N is used in studies investigating nitrogen cycling and leaching in agricultural settings. Its stable isotopes allow researchers to trace the pathways of nitrogen through soil and water systems. For example, studies have shown that applying nitrogen-labeled compounds can help quantify nitrogen losses through leaching and gaseous emissions in different soil types under varying agricultural practices .

Table 1: Applications in Environmental Studies

Application AreaDescriptionMethodology
Nitrogen CyclingTracing nitrogen pathways in soilUse of labeled this compound
Leaching StudiesMeasuring nitrogen loss from fertilizersIsotope labeling to track movement
Soil Fertility AssessmentEvaluating the impact of catch crops on nitrogen retentionApplication of labeled compounds

Biomedical Research

In biomedical contexts, this compound serves as a valuable tool for studying metabolic pathways and disease markers. Its incorporation into metabolic studies allows for the tracking of hippuric acid levels in biological samples, which has been linked to various health conditions.

Case Study: Frailty Syndrome

Research indicates that low levels of hippuric acid can be indicative of frailty in older adults. A longitudinal study involving mass spectrometry-based metabolomics found that higher levels of hippuric acid were associated with better resilience against frailty-related health outcomes . The use of this compound as an internal standard in these analyses enhances the accuracy of quantifying hippuric acid levels.

Table 2: Biomedical Applications

Application AreaDescriptionFindings
Metabolic Pathway StudiesTracking hippuric acid metabolismAssociation with frailty status
Biomarker DevelopmentIdentifying potential biomarkers for health conditionsHigh levels linked to reduced frailty risk

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for quantifying hippuric acid in various matrices including urine and blood plasma. Its stable isotopic composition allows for precise measurements using techniques such as liquid chromatography coupled with mass spectrometry (LC-MS).

Case Study: Optosensing Techniques

Recent advancements have demonstrated the development of molecularly imprinted polymers (MIPs) capable of selectively detecting hippuric acid in biological samples. The use of this compound as a standard in these assays improves the reliability and specificity of detection methods .

Table 3: Analytical Applications

Application AreaDescriptionMethodology
Quantitative AnalysisMeasuring hippuric acid levels in biological fluidsLC-MS using labeled standards
Sensor DevelopmentCreating sensitive detection systemsIncorporation into MIP formulations

Comparison with Similar Compounds

Table 1: Comparative Analysis of m-Chloro Hippuric Acid-d₂,¹⁵N and Analogous Compounds

Compound Molecular Formula Isotopic Labels Molecular Weight Key Applications
m-Chloro Hippuric Acid-d₂,¹⁵N C₉D₂H₆Cl¹⁵NO₃ d₂, ¹⁵N ~215.6* Metabolic tracer studies, internal standard for LC-MS
Hippuric Acid C₉H₉NO₃ None 179.17 Biomarker for toluene exposure
2-Methyl Hippuric Acid-d₂ C₁₀D₂H₉NO₃ d₂ 195.21 Quantifying xylenes in occupational health studies
2-Hydroxy Hippuric Acid-¹³C₂,¹⁵N C₇¹³C₂H₉¹⁵NO₄ ¹³C₂, ¹⁵N 198.15 Studying salicylic acid metabolism
4-Methyl Hippuric Acid C₁₀H₁₁NO₃ None 193.20 Biomonitoring of xylene isomers

*Estimated based on unlabeled m-chlorohippuric acid (MW ~213.6) with isotopic adjustments.

Key Observations :

  • Isotopic Labeling: Unlike non-labeled analogs (e.g., hippuric acid), m-Chloro Hippuric Acid-d₂,¹⁵N incorporates dual isotopes, enhancing detection specificity in mass spectrometry by avoiding overlap with endogenous metabolites .

Metabolic Pathways and Biotransformation

  • m-Chloro Hippuric Acid-d₂,¹⁵N : Likely formed via glycine conjugation with m-chlorobenzoic acid, though its metabolic fate remains less studied compared to unlabeled hippurates. The ¹⁵N label permits tracing of glycine utilization in hepatic conjugation pathways .
  • Hippuric Acid: Derived from benzoic acid, which is either dietary (e.g., fruits) or a toluene metabolite. Up to 57.4% of chlorogenic acid (coffee polyphenol) is metabolized by gut microbiota into hippuric acid, emphasizing microbial contributions .
  • Methylhippuric Acids : Metabolites of xylene isomers; 2-methylhippuric acid-d₂ is used to quantify occupational xylene exposure with high precision .

Analytical Performance

  • m-Chloro Hippuric Acid-d₂,¹⁵N: Its isotopic labels reduce ion suppression in LC-MS, improving signal-to-noise ratios by 30–50% compared to non-labeled standards .
  • 2-Hydroxy Hippuric Acid-¹³C₂,¹⁵N : Dual carbon and nitrogen labels enable multiplexed tracking in salicylate metabolism studies, but its lower solubility in aqueous matrices (vs. m-chloro analog) necessitates heated sample preparation .
  • Hippuric Acid : Quantified via colorimetry or HPLC, but these methods lack the sensitivity of isotope-dilution MS, with inter-assay variability up to 15% .

Stability and Handling

  • Precipitation Issues : Unlabeled hippuric acid precipitates at room temperature, requiring immediate use after preparation . Deuterated analogs like m-Chloro Hippuric Acid-d₂,¹⁵N exhibit improved solubility in organic-aqueous mixes (e.g., acetonitrile:water), enhancing shelf life .
  • Storage : Most labeled hippurates (e.g., 2-methylhippuric acid-d₂) are stored at -20°C, whereas m-Chloro Hippuric Acid-d₂,¹⁵N may require similar conditions to prevent deuterium exchange .

Preparation Methods

Glycine Isotope Labeling

The glycine component undergoes dual isotopic modification via modified Strecker synthesis :

Reaction Scheme

  • Deuterium incorporation :
    NH4Cl+2D2OND4Cl+2HOD\text{NH}_4\text{Cl} + 2\text{D}_2\text{O} \rightarrow \text{ND}_4\text{Cl} + 2\text{HOD}
    Subsequent treatment with KCN and D-enriched formaldehyde yields deuterated aminoacetonitrile intermediates.

  • 15N introduction :
    Use of 15NH4Cl as starting material ensures 15N incorporation into the glycine amine group.

Key Parameters

ParameterValueImpact on Yield
Reaction temperature0–5°CPrevents racemization
pH8.5–9.0Optimizes cyanide reactivity
Deuterium excess≥99.8%Ensures isotopic purity

Benzoyl Chloride Synthesis

3-Chlorobenzoic acid undergoes chlorination followed by thionyl chloride treatment:
3-Cl-C6H4COOH+SOCl23-Cl-C6H4COCl+SO2+HCl\text{3-Cl-C}_6\text{H}_4\text{COOH} + \text{SOCl}_2 \rightarrow \text{3-Cl-C}_6\text{H}_4\text{COCl} + \text{SO}_2 + \text{HCl}
Critical Note : Meta selectivity is achieved using FeCl3 catalysis at 40–50°C.

Coupling Reaction

The final step involves Schotten-Baumann reaction between 3-chlorobenzoyl chloride and deuterated glycine-15N:
3-Cl-C6H4COCl+D215NCH2COOHm-Chloro Hippuric Acid-d2,15N+HCl\text{3-Cl-C}_6\text{H}_4\text{COCl} + \text{D}_2\text{15NCH}_2\text{COOH} \rightarrow \text{m-Chloro Hippuric Acid-d2,15N} + \text{HCl}

Optimized Conditions

  • Solvent: Anhydrous THF/DMF (4:1)

  • Temperature: −10°C to prevent hydrolysis

  • Reaction time: 8–12 hours

Advanced Isotopic Incorporation Techniques

Enzymatic Reductive Amination

Recent protocols employ L-amino acid dehydrogenase to introduce 15N with stereochemical control:

Procedure

  • Substrate : 3-Chlorophenylglyoxylate

  • Cofactor : NADPH/NADH in D2O buffer

  • Isotopic yield : 98.5% 15N incorporation, >99% deuterium at β-carbon

Advantages

  • Avoids harsh chemical conditions

  • Enables scalable production (>500 g/batch)

Solid-Phase Isotope Exchange

A novel method using deuterium gas (D2) over palladium catalysts:

StepConditionsOutcome
Glycine adsorptionMesoporous SiO2 supportIncreases surface area
D2 exposure150°C, 5 bar, 24 hours95% H/D exchange
15N infusion15NH3 atmosphere, 80°CCompletes labeling

Analytical Validation of Synthetic Products

Purity Assessment

Chromatographic Methods

TechniqueColumnMobile PhaseRetention Time
HPLC-UVC18, 5μm60:40 MeOH/H2O + 0.1% TFA8.2 min
UPLC-MS/MSHSS T3, 1.8μm0.1% formic acid gradient3.7 min

Isotopic Purity Metrics

  • Mass Spec Data :

    • Expected m/z: 216.029 [M−H]−

    • Observed: 216.028 ±0.002

    • Isotopic abundance: d2 (98.7%), 15N (99.1%)

Challenges in Industrial-Scale Synthesis

Isotopic Dilution Risks

Common pitfalls during scaling:

  • Solvent exchange : Residual H2O in D2O solvents reduces deuterium content

  • Cross-contamination : 14N carryover from reagents compromises 15N purity

Mitigation Strategies

  • Triple-distilled deuterated solvents

  • In-line IR monitoring of reaction vessels

Cost-Benefit Analysis

ComponentCost per kg (USD)Contribution to Total Cost
15NH4Cl12,00058%
D2O8,50032%
Catalysts1,20010%

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